Product packaging for 2-(Buta-1,3-diyn-1-YL)pyridine(Cat. No.:CAS No. 648431-97-4)

2-(Buta-1,3-diyn-1-YL)pyridine

Cat. No.: B12608626
CAS No.: 648431-97-4
M. Wt: 127.14 g/mol
InChI Key: XLRRAVSEFREARZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine-Diacetylene Chemistry

The story of 2-(Buta-1,3-diyn-1-yl)pyridine is intrinsically linked to the broader history of pyridine (B92270) and acetylene (B1199291) chemistry. Pyridine, a basic heterocyclic organic compound with the formula C5H5N, was first discovered in 1849 by the Scottish chemist Thomas Anderson in bone oil. jscimedcentral.com Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was later proposed by Wilhelm Körner and James Dewar and confirmed through synthesis. wikipedia.org The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org

Historically, pyridine was extracted from coal tar, but by the mid-20th century, synthetic methods became more prevalent to meet growing demand. jscimedcentral.comnih.gov The development of coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz reactions, proved to be a watershed moment for the synthesis of functionalized alkynes and, by extension, diynylpyridines. spbu.ru These reactions allow for the direct and efficient formation of carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbons of aromatic rings like pyridine. The synthesis of asymmetrically substituted buta-1,3-diynes, a key structural motif in this compound, often relies on these powerful catalytic methods. spbu.ru

Significance of this compound within the Broader Class of Heterocyclic Diynes

This compound holds a special place within the diverse family of heterocyclic diynes due to the unique interplay between the electron-withdrawing pyridine ring and the electron-rich diacetylene chain. This electronic arrangement imparts specific properties to the molecule, making it a valuable building block in several areas of research.

The presence of the nitrogen atom in the pyridine ring introduces a site for potential coordination with metal ions, influencing the compound's self-assembly and photophysical properties. evitachem.com This characteristic is of particular interest in the development of new materials with tailored optical and electronic functionalities. Furthermore, the rigid, linear geometry of the diacetylene unit makes this compound an attractive component for the construction of molecular wires and other nanoscale electronic devices. worktribe.com

In the context of prebiotic chemistry, research has explored the interactions of pyridine with diacetylene under conditions relevant to Titan, Saturn's largest moon. researchgate.netainse.edu.au These studies suggest that co-crystals of pyridine and diacetylene could serve as templates for the formation of more complex nitrogen-containing organic molecules, highlighting the fundamental importance of this structural motif in astrochemical processes. ainse.edu.au

Research Trajectories and Future Outlook for Polyynylated Pyridine Systems

The field of polyynylated pyridine systems, which includes this compound and its longer-chain analogues, is poised for significant growth. Current research is focused on harnessing their unique properties for a range of applications.

In materials science, a key direction is the incorporation of these molecules into polymers and metal-organic frameworks (MOFs). sciencedaily.comchalmers.se The goal is to create materials with enhanced conductivity, porosity, and catalytic activity. The ability to tune the electronic properties of these systems by modifying the substitution pattern on the pyridine ring or extending the polyyne chain offers a high degree of control over the final material's characteristics.

Another promising avenue is the exploration of the biological activities of diynylpyridine derivatives. evitachem.com While this article does not delve into specific therapeutic applications, the structural similarities of these compounds to naturally occurring polyynes with known biological effects suggest potential for future investigations in medicinal chemistry.

Furthermore, the development of more efficient and selective synthetic methodologies for constructing complex polyynylated pyridine architectures remains a critical area of research. rsc.orgmdpi.com Innovations in catalysis will undoubtedly open up new possibilities for creating novel molecules with unprecedented properties and functions. The continued exploration of these fascinating compounds promises to yield exciting discoveries with far-reaching implications across the chemical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N B12608626 2-(Buta-1,3-diyn-1-YL)pyridine CAS No. 648431-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648431-97-4

Molecular Formula

C9H5N

Molecular Weight

127.14 g/mol

IUPAC Name

2-buta-1,3-diynylpyridine

InChI

InChI=1S/C9H5N/c1-2-3-6-9-7-4-5-8-10-9/h1,4-5,7-8H

InChI Key

XLRRAVSEFREARZ-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for 2 Buta 1,3 Diyn 1 Yl Pyridine and Its Derivatives

Direct Synthetic Routes to 2-(Buta-1,3-diyn-1-YL)pyridine

Direct synthesis of the parent compound focuses on the formation of the butadiynyl linkage attached to a pre-existing pyridine (B92270) ring. Palladium/copper-cocatalyzed reactions are the most prominent methods for this transformation.

Transition-metal-catalyzed cross-coupling reactions are among the most effective and widely used methods for forming sp²–sp carbon–carbon bonds, making them ideal for the synthesis of aryl alkynes and diynes. mdpi.comnih.gov These strategies typically involve the coupling of a pyridine-based electrophile with an alkyne-based nucleophile.

The Sonogashira coupling is a cornerstone reaction for the synthesis of alkynyl-substituted aromatics and heterocycles. mdpi.com The reaction facilitates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.org

For the synthesis of this compound, this strategy can be implemented in two primary ways:

Coupling of a 2-halopyridine with buta-1,3-diyne: In this approach, a suitable precursor such as 2-bromopyridine (B144113) or 2-iodopyridine (B156620) is reacted with the terminal diyne, buta-1,3-diyne.

Coupling of 2-ethynylpyridine (B158538) with a 1-halo-alkyne: This involves reacting 2-ethynylpyridine with a halo-substituted alkyne, such as 1-bromo-1-propyne, followed by further modification, or directly with a 1-haloethyne.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(CF₃COO)₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, a phosphine (B1218219) ligand (e.g., PPh₃), and an amine base (e.g., Et₃N) in a suitable solvent like DMF. mdpi.comscirp.org The copper co-catalyst is crucial for the reaction to proceed efficiently under mild conditions. mdpi.com

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine (B76627) with Terminal Alkynes scirp.org

Parameter Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N
Solvent DMF
Temperature 100°C

| Time | 3 hours |

The Cadiot-Chodkiewicz coupling is a highly selective method for synthesizing unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.com This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. wikipedia.orgjk-sci.com Unlike the related Glaser coupling, which can lead to a mixture of homo-coupled and cross-coupled products, the Cadiot-Chodkiewicz reaction selectively yields the desired asymmetric diyne. wikipedia.org

To synthesize this compound, this method would involve the reaction between 2-ethynylpyridine (the terminal alkyne) and a 1-haloethyne (the haloalkyne). The reaction mechanism proceeds through the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. wikipedia.orgalfa-chemistry.com This intermediate then undergoes oxidative addition with the haloalkyne, and subsequent reductive elimination affords the final 1,3-diyne product. wikipedia.org One practical challenge can be the handling of volatile and potentially hazardous low-molecular-weight haloalkynes; however, methods have been developed for their in situ generation from precursors like dibromoolefins, circumventing these issues. nih.gov

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself from acyclic precursors in a process known as annulation. These methods can be designed to incorporate an alkyne functionality that can either be the final butadiynyl group or a precursor to it. For instance, methodologies have been developed for the synthesis of pyridines from the reaction of allyl amines and alkynes. rsc.org This particular sequence involves a sequential copper(II)-promoted dehydrogenation of the allylamine, followed by a rhodium(III)-catalyzed N-annulation of the resulting α,β-unsaturated imine with the alkyne. rsc.org While not a direct route to the target compound, such strategies are powerful for accessing highly substituted pyridine cores that would be difficult to prepare otherwise.

Palladium/Copper-Cocatalyzed Cross-Coupling Strategies

Synthesis of Substituted this compound Analogs

The synthesis of analogs bearing substituents on the pyridine ring is crucial for tuning the molecule's chemical and physical properties.

The most straightforward approach to synthesizing substituted analogs is to employ a pre-functionalized pyridine precursor in one of the cross-coupling reactions described above. By starting with a substituted 2-halopyridine, the desired functional group is carried through the synthesis into the final product.

For example, Sonogashira cross-coupling reactions can be performed on a variety of substituted halopyridines. Research has demonstrated the successful coupling of terminal alkynes with precursors like 2-amino-3-bromopyridine scirp.org and 2-chloro-3-iodopyridine (B15675) researchgate.net. This approach allows for the introduction of a wide array of functional groups at various positions on the pyridine ring.

Table 2: Synthesis of Substituted Pyridine Analogs via Sonogashira Coupling

Pyridine Precursor Coupled Alkyne Resulting Product Class
2-Amino-3-bromopyridine scirp.org Terminal Alkyne 2-Amino-3-alkynylpyridine
2-Chloro-3-iodopyridine researchgate.net Buta-1,3-diyne 2-Chloro-3-(buta-1,3-diynyl)pyridine

More advanced, post-synthetic modification techniques can also be employed. Direct C-H functionalization offers a modern approach to introduce substituents onto the pyridine ring after the core structure has been assembled. While ortho- and para-functionalization are more common, methods for the more challenging meta-selective C-H functionalization of pyridines have also been developed, providing access to a broader range of isomers. nih.gov

Modification of the Butadiyne Chain

The functionalization of the butadiyne chain in this compound is pivotal for tuning its electronic and structural properties. While post-synthetic modification of the terminal alkyne is possible, a prevalent strategy involves the use of pre-functionalized building blocks in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This approach allows for the introduction of a wide array of substituents at the terminus of the diynyl moiety.

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org In the context of this compound derivatives, this typically involves the coupling of a 2-halopyridine with a terminal buta-1,3-diyne that already bears a desired substituent. This method effectively builds the "modified" chain directly onto the pyridine scaffold.

Research has demonstrated the synthesis of functionalized 1-arylalka-1,3-diynes through a two-step, one-pot approach where terminal 1,3-alkadiynes are subjected to Pd/Cu-catalyzed Sonogashira cross-couplings with aryl iodides. researchgate.net This same principle can be applied to generate a diversity of this compound derivatives by coupling various substituted buta-1,3-diynes with 2-halopyridines. For instance, the reaction of Ru(C≡CC≡CH)(PPh₃)₂Cp with various aryl iodides smoothly yields substituted buta-1,3-diynyl complexes, illustrating a method for chain modification. researchgate.net This "on complex" functionalization highlights the reactivity of the terminal alkyne in the butadiyne chain.

The versatility of this approach is summarized in the table below, which illustrates potential modifications by varying the coupling partners.

Pyridine PrecursorButadiyne Coupling PartnerResulting DerivativeKey Feature of Modification
2-Iodopyridine5-Phenylpenta-1,3-diyne2-(5-Phenylpenta-1,3-diyn-1-yl)pyridineTerminal phenyl group addition
2-Bromopyridine1-(Trimethylsilyl)buta-1,3-diyne2-(4-(Trimethylsilyl)buta-1,3-diyn-1-yl)pyridineSilyl protecting group for further functionalization
2-ChloropyridineHexa-1,3-diyne2-(Hexa-1,3-diyn-1-yl)pyridineTerminal ethyl group addition

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and increase efficiency. For a molecule like this compound, whose synthesis often relies on transition-metal catalysis, several green strategies have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govresearchgate.net In the context of Sonogashira couplings, which are central to synthesizing the target molecule, microwave assistance can be particularly effective. A rapid and efficient microwave-assisted Sonogashira coupling method has been developed for synthesizing 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. researchgate.net This approach offers shorter reaction times (5-10 minutes) and higher yields compared to conventional heating methods and avoids the need for protecting groups, thus improving atom economy. researchgate.net

Catalyst- and Solvent-Free Conditions: A significant goal of green chemistry is the elimination of volatile and hazardous organic solvents. Research has shown the feasibility of synthesizing pyridine derivatives under solvent-free conditions. One innovative approach is the facile C–H functionalization of pyridine N-oxides, which provides a novel, solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas. rsc.org While not directly producing the butadiyne moiety, this method exemplifies an advanced green strategy that minimizes waste by activating C-H bonds directly, avoiding the use of halogenated precursors. Another example is the catalyst- and solvent-free thermal multicomponent domino reaction for synthesizing 2-pyridones. acs.org

Heterogeneous and Recyclable Catalysts: To circumvent the challenges of separating and recycling homogeneous catalysts commonly used in cross-coupling reactions, heterogeneous catalysts are being developed. A nanosized MCM-41 anchored palladium bipyridyl complex has been shown to be a highly efficient and recyclable catalyst for the Sonogashira reaction of aryl and heteroaryl halides, including 2-bromopyridine. mdpi.com This catalyst can be recovered by simple centrifugation and reused without significant loss of activity, aligning with green chemistry principles of waste reduction and catalyst recycling. mdpi.com Similarly, palladium single-atom heterogeneous catalysts have been studied for their potential in sustainable fine chemical synthesis via Sonogashira coupling. acs.org

The following table summarizes various green approaches relevant to the synthesis of this compound.

Green ApproachMethodologyKey AdvantagesReference Example
Microwave IrradiationMicrowave-assisted Sonogashira coupling of 2-halopyridines with terminal alkynes.Reduced reaction times (minutes vs. hours), higher yields, fewer byproducts. nih.govSynthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazoles. researchgate.net
Solvent-Free SynthesisC-H functionalization of pyridine N-oxides with dialkylcyanamides.Eliminates hazardous solvents, high atom economy, avoids halide waste. rsc.orgSynthesis of pyridine-2-yl substituted ureas. rsc.org
Heterogeneous CatalysisSonogashira coupling using a recyclable, nanosized MCM-41 anchored palladium catalyst.Easy catalyst recovery and reuse, low palladium loadings, reduced metal contamination in product. mdpi.comCoupling of 2-bromopyridine with terminal alkynes. mdpi.com
Transition-Metal-Free SynthesisSequential addition of Grignard reagents to pyridine N-oxides.Avoids use of expensive and potentially toxic transition metals. organic-chemistry.orgRegiospecific synthesis of 2-alkynylpyridines. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 2 Buta 1,3 Diyn 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and local electronic environment of each atom can be mapped.

1H NMR Investigations

The 1H NMR spectrum of 2-(Buta-1,3-diyn-1-yl)pyridine would provide critical information about the protons on the pyridine (B92270) ring and the terminal acetylenic proton. The pyridine ring protons typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the diynyl substituent, these protons are expected to be deshielded. The proton ortho to the nitrogen (H-6) is anticipated to be the most downfield, followed by the para (H-4) and meta (H-3, H-5) protons. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (doublets, triplets, or multiplets), allowing for their unambiguous assignment. The terminal acetylenic proton (≡C-H) is expected to resonate at a higher field compared to the aromatic protons, typically in the range of δ 2.0-3.0 ppm, appearing as a singlet.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-3 7.20 - 7.40 m
Pyridine H-4 7.60 - 7.80 m
Pyridine H-5 7.40 - 7.60 m
Pyridine H-6 8.50 - 8.70 d

13C NMR Analysis

The 13C NMR spectrum would complement the 1H NMR data by providing information about the carbon skeleton. The pyridine ring carbons would appear in the aromatic region (δ 120-150 ppm), with the carbon adjacent to the nitrogen (C-2 and C-6) being the most deshielded. The carbons of the butadiynyl chain are expected in the range of δ 60-90 ppm, a characteristic region for sp-hybridized carbons. The specific chemical shifts would be influenced by the electronic effects of the pyridine ring and the terminal alkyne.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2 140 - 145
Pyridine C-3 125 - 130
Pyridine C-4 135 - 140
Pyridine C-5 120 - 125
Pyridine C-6 148 - 152
Butadiynyl C-1 80 - 85
Butadiynyl C-2 70 - 75
Butadiynyl C-3 75 - 80

Advanced Multi-dimensional NMR Techniques

To definitively assign all proton and carbon signals and to probe through-bond and through-space connectivities, a suite of multi-dimensional NMR experiments would be employed. These techniques are crucial for complex molecules where one-dimensional spectra may suffer from signal overlap.

COSY (Correlation Spectroscopy): This experiment would reveal 1H-1H coupling networks, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded 1H and 13C nuclei, allowing for the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) 1H-13C correlations, which would be instrumental in confirming the connection of the butadiynyl chain to the C-2 position of the pyridine ring.

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups present. The C-H stretching vibrations of the pyridine ring would appear in the 3100-3000 cm⁻¹ region. The terminal alkyne C-H stretch would give a sharp, characteristic band around 3300 cm⁻¹. The C≡C stretching vibrations of the diacetylene moiety are expected to appear in the 2200-2100 cm⁻¹ region. Due to the conjugation and the presence of two triple bonds, two distinct bands might be observed. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1600-1400 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Frequency (cm⁻¹) Intensity
Acetylenic C-H Stretch ~3300 Sharp, Medium
Aromatic C-H Stretch 3100 - 3000 Medium
C≡C Stretch 2200 - 2100 Medium to Weak

Raman Spectroscopy

Raman spectroscopy would provide complementary vibrational information. A key feature in the Raman spectrum would be the symmetric C≡C stretching vibration of the diacetylene chain, which is often strong in Raman due to the change in polarizability during the vibration. The pyridine ring vibrations would also be observable, and their specific frequencies and intensities would aid in the complete vibrational assignment when compared with the IR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the presence of multiple chromophores: the pyridine ring and the conjugated butadiyne chain. The interaction between these systems gives rise to a series of electronic transitions that can be probed by UV-Vis spectroscopy. The principal transitions expected for this molecule are π → π* and n → π* transitions.

The highly conjugated system of the buta-1,3-diynyl group, in conjunction with the aromatic pyridine ring, leads to strong absorptions in the ultraviolet region, primarily attributable to π → π* transitions. These involve the excitation of electrons from bonding π molecular orbitals to anti-bonding π* molecular orbitals. In conjugated systems like this, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, resulting in absorption at longer wavelengths compared to non-conjugated systems. The butadiyne linkage is known to result in new electronic transitions and can cause a red-shift (a shift to longer wavelengths) of the absorption bands. northwestern.edu

In addition to the π → π* transitions associated with the carbon framework, the nitrogen atom of the pyridine ring possesses a lone pair of non-bonding electrons (n electrons). These electrons can be promoted to an anti-bonding π* orbital of the pyridine ring, resulting in an n → π* transition. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (are less intense) compared to π → π* transitions. researchgate.netresearchgate.net

Type of Transition Involved Orbitals Expected Wavelength Region Relative Intensity
π → ππ (Butadiyne, Pyridine) → πShorter Wavelength (Higher Energy)High
n → πn (Nitrogen) → π (Pyridine)Longer Wavelength (Lower Energy)Low

This interactive table summarizes the expected electronic transitions for this compound based on general principles of UV-Vis spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns upon ionization.

The molecular formula of this compound is C₉H₅N. Its calculated molecular weight and exact mass are detailed in the table below. nih.gov

Property Value
Molecular Weight127.14 g/mol
Monoisotopic Mass127.042199164 Da

This interactive table presents the computed molecular weight and mass data for this compound. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which corresponds to the intact molecule with one electron removed. openreview.net For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of approximately 127.

The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The analysis of the m/z values of these fragment ions provides structural information. For this compound, several fragmentation pathways can be postulated based on its structure:

Loss of H: A common initial fragmentation is the loss of a hydrogen atom, particularly the terminal acetylenic hydrogen, which would result in a fragment ion at m/z 126.

Cleavage of the Butadiyne Chain: The C-C single bond within the butadiyne chain or the bond connecting the chain to the pyridine ring can cleave. For instance, cleavage of the bond between the pyridine ring and the butadiyne chain could lead to the formation of a pyridyl cation (C₅H₄N⁺) at m/z 78 or a butadiynyl cation (C₄H⁺) at m/z 49.

Loss of Acetylene (B1199291)/Diacetylene: Neutral molecules like acetylene (C₂H₂) or diacetylene (C₄H₂) could be lost from the molecular ion. Loss of acetylene would lead to a fragment at m/z 101.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically involving the loss of HCN (m/z 27), leading to a fragment ion at m/z 51 from the pyridyl cation.

A hypothetical fragmentation pattern is summarized in the following table:

m/z Value Possible Fragment Ion Possible Neutral Loss
127[C₉H₅N]⁺˙(Molecular Ion)
126[C₉H₄N]⁺H
101[C₇H₄N]⁺C₂H
78[C₅H₄N]⁺C₄H
51[C₄H₃]⁺C₄H, HCN

This interactive table outlines plausible fragmentation pathways for this compound under electron ionization conditions.

X-ray Diffraction Studies of this compound and its Metal Complexes

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound in its solid state has been determined. nih.gov This analysis confirms the planar geometry of the pyridine ring and the linear nature of the buta-1,3-diyn-1-yl substituent. The precise bond distances and angles within the molecule can be obtained from the crystallographic data, offering a detailed picture of its ground-state geometry. This structural information is available from the Cambridge Crystallographic Data Centre under the deposition number 609588. nih.gov

The nitrogen atom in the pyridine ring and the π-system of the diacetylene chain make this compound an effective ligand for coordinating to metal centers. A notable example is its use in the formation of ruthenium complexes. The reaction of Ru(C≡CC≡CH)(PPh₃)₂Cp with 2-iodopyridine (B156620) yields the complex Ru(C≡CC≡C-C₅H₄N)(PPh₃)₂Cp. researchgate.net The molecular structures of similar arylbuta-1,3-diynyl ruthenium complexes have been determined by X-ray crystallography. researchgate.net

In these types of complexes, the this compound ligand coordinates to the metal center through the butadiynyl group, forming a metal-carbon σ-bond. The general coordination geometry around transition metals in such complexes can vary, often being octahedral or square planar, depending on the metal and the other ligands present. jocpr.comjscimedcentral.comwikipedia.orgresearchgate.net For instance, in related ruthenium complexes, the metal center is typically surrounded by phosphine (B1218219) ligands, a cyclopentadienyl (Cp) group, and the butadiynylpyridine ligand. researchgate.net

The crystallographic data for these metal complexes provide valuable information on how coordination affects the bond lengths and angles of the this compound ligand compared to its free state.

Reactivity and Transformation Mechanisms of 2 Buta 1,3 Diyn 1 Yl Pyridine

Alkyne Reactivity in the Butadiyne Moiety

The conjugated triple bonds of the butadiyne segment are the primary sites of reactivity, characterized by high electron density and the potential to undergo significant structural reorganization. This reactivity is harnessed in various transformations, including intramolecular cyclizations to form new ring systems and intermolecular additions to introduce new functional groups across the alkyne units.

The linear arrangement of sp-hybridized carbons in the butadiyne moiety is sterically strained, providing a thermodynamic driving force for cyclization reactions that lead to the formation of more stable aromatic or pseudo-aromatic systems.

The Bergman cyclization is a pericyclic reaction involving the thermal or photochemical cycloaromatization of an enediyne (a system containing a double bond flanked by two triple bonds) into a highly reactive 1,4-didehydrobenzene diradical. organic-chemistry.org This diradical can then abstract hydrogen atoms from a suitable donor to form a stable aromatic ring. While 2-(buta-1,3-diyn-1-yl)pyridine is a diyne, not a classic enediyne, related heteroaromatic systems where the double bond is part of the aromatic ring (e.g., 2,3-diethynylpyridine) serve as important models for this type of reactivity.

The incorporation of a heteroaromatic ring, such as pyridine (B92270), into the enediyne structure significantly influences the kinetics of the Bergman cyclization. The activation energy (Ea) for this transformation is sensitive to the electronic nature of the aromatic system. Research on the cyclization of various o-diethynylheteroarenes has shown that a pyridine ring can modulate the reaction's feasibility compared to its carbocyclic analogue, o-diethynylbenzene. For instance, the activation energy for the Bergman cyclization of a pyridine-based enediyne was found to be 21.5 kcal/mol, which is lower than that of o-diethynylbenzene (25.1 kcal/mol), indicating an accelerated reaction rate. nku.edu In contrast, a quinoxaline-based enediyne exhibited a much higher activation energy of 33.6 kcal/mol. nku.edu This demonstrates that the type and arrangement of heteroatoms in the aromatic ring play a crucial role in tuning the reactivity of the enediyne moiety towards cycloaromatization. nku.edu

Table 1: Activation Energies for Bergman Cyclization of Various Aromatic Enediynes
CompoundActivation Energy (Ea, kcal/mol)Reference
Pyrimidine-based enediyne16.1 nku.edu
Pyridine-based enediyne21.5 nku.edu
o-Diethynylbenzene25.1 nku.edu
Quinoxaline-based enediyne33.6 nku.edu

Aryldiacetylenes, such as this compound, can undergo electrophilic cyclization in the presence of reagents like molecular iodine (I₂) or iodine monochloride (ICl). bohrium.comrsc.org This process is a powerful method for constructing fused heterocyclic systems containing a halogen atom, which can serve as a handle for further synthetic modifications. The reaction is initiated by the attack of the electrophile (e.g., I⁺) on one of the triple bonds of the butadiyne chain.

In substrates where a nucleophilic group is positioned ortho to the butadiyne substituent on an aromatic ring, a subsequent intramolecular attack by the nucleophile leads to ring closure. For example, ortho-functionalized (buta-1,3-diynyl)arenes have been successfully cyclized to yield iodinated benzothiophenes, benzofurans, and indoles. thieme-connect.de The reaction typically proceeds via a 6-endo-dig cyclization pathway, where the internal alkyne carbon is attacked by the nucleophile, leading to the formation of a six-membered ring. This strategy provides a direct route to haloethynyl-substituted fused heterocycles, which are precursors to more complex enediyne systems. thieme-connect.de

Hydroelementation involves the addition of an E-H bond (where E is typically Si, B, or Sn) across a carbon-carbon triple bond. In conjugated diynes, this reaction can be controlled to achieve selective mono- or bis-addition, providing access to a variety of functionalized enynes and dienes.

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkynes of a butadiyne moiety is a common transformation. Platinum catalysts are often employed for the hydrosilylation of 1,3-diynes, yielding silyl-substituted 1,3-enynes or bis-silyl-functionalized buta-1,3-dienes depending on the reaction conditions. researchgate.netnih.gov The choice of catalyst and silane (B1218182) allows for control over the regio- and stereoselectivity of the addition. organic-chemistry.org For instance, cobalt-catalyzed hydrosilylation of unsymmetrical 1,3-diynes can provide silyl-functionalized 1,3-enynes with high yields and selectivity. researchgate.net

Hydroboration: The addition of a boron-hydrogen bond to alkynes is a versatile method for producing alkenylboranes. wikipedia.org The hydroboration of 1,3-diynes can be controlled to achieve monohydroboration, yielding boryl-functionalized enynes. acs.org Transition metal catalysts, such as those based on cobalt, can be used to direct the regioselectivity of the addition to either the internal or external alkyne. For example, cobalt-catalyzed hydroboration of 1,3-diynes with pinacolborane (HBpin) can be tuned by the choice of phosphine (B1218219) ligand to selectively produce different regioisomers of the resulting enynylboronates. acs.org These intermediates are valuable synthetic building blocks that can be further transformed, for instance, by oxidation to yield α,β-acetylenic ketones. acs.org

Cyclization Reactions

Transformations Involving the Pyridine Nitrogen

The pyridine ring in this compound possesses distinct reactivity. The nitrogen atom renders the ring electron-deficient, influencing its susceptibility to nucleophilic attack and making electrophilic substitution challenging. However, the lone pair on the nitrogen atom allows it to act as a base or a ligand, and modern catalytic methods have enabled direct functionalization of the C-H bonds of the pyridine ring.

The direct C-H alkylation of pyridines, particularly with unsaturated compounds like alkenes and alkynes, is an atom-economical method for forming C-C bonds. nih.gov Due to the electron-deficient nature of the pyridine ring, these reactions often require transition-metal catalysis to activate the C-H bond. beilstein-journals.org

Catalytic systems based on rhodium, zirconium, and rare-earth metals have been developed for the ortho-C-H alkylation of pyridines with olefins. beilstein-journals.orgresearchgate.net The general mechanism often involves coordination of the pyridine nitrogen to the metal center, followed by ortho-C-H activation to form a metallacyclic intermediate. Subsequent migratory insertion of the alkene into the metal-carbon bond, followed by a final step such as hydrolysis or β-hydride elimination, yields the alkylated pyridine product. beilstein-journals.org For example, heterobimetallic Rh-Al catalysts have been shown to selectively mono-alkylate unsubstituted pyridines at the C2-position with alkenes. beilstein-journals.org Furthermore, nickel-catalyzed systems have been developed that can override the intrinsic electronic preference for C2/C4 functionalization and achieve selective C3-alkenylation of pyridines with alkynes, showcasing the power of ligand design in controlling regioselectivity. chemrxiv.org While these methods have not been specifically reported on the this compound substrate, they establish the general reactivity patterns for C-H functionalization of the pyridine core in the presence of π-unsaturated systems.

Oxidative and Reductive Transformations of Pyridine Derivatives

The presence of both a pyridine ring and a conjugated diyne system in this compound allows for selective oxidative and reductive transformations at different sites of the molecule, depending on the reagents and reaction conditions employed.

Oxidative Transformations:

The nitrogen atom of the pyridine ring is susceptible to oxidation, typically leading to the formation of a pyridine N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. scripps.eduwikipedia.org The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic attack. scripps.edustackexchange.com

The butadiyne chain is also prone to oxidative cleavage under more forceful conditions. Ozonolysis, followed by an oxidative workup, can cleave the carbon-carbon triple bonds to yield carboxylic acids. youtube.com Alternatively, transition metal-catalyzed oxidative cleavage can also be employed. For instance, ruthenium catalysts have been shown to facilitate the cleavage of diynes. rsc.org

Oxidizing AgentTarget SiteProduct Type
Peroxy acids (e.g., m-CPBA)Pyridine NitrogenPyridine N-oxide
Ozone (O₃), then H₂O₂Butadiyne ChainCarboxylic acids
Ru catalystsButadiyne ChainKetones/Carboxylic acids

Reductive Transformations:

Catalytic hydrogenation is a common method for the reduction of both the pyridine ring and the diyne moiety. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions.

Partial Reduction of the Diyne Chain: Using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation of the diyne can be selectively stopped at the alkene stage, yielding conjugated dienes or enynes. libretexts.org This process typically occurs via a syn-addition of hydrogen to the alkyne, resulting in the formation of cis-alkenes. libretexts.org

Complete Reduction: With more active catalysts like platinum or palladium on carbon under harsher conditions, both the diyne chain and the pyridine ring can be fully saturated. The hydrogenation of the pyridine ring leads to the formation of a piperidine (B6355638) ring. wikipedia.org The Horiuti-Polanyi mechanism is the generally accepted model for heterogeneous catalytic hydrogenation, involving the adsorption of the unsaturated substrate and hydrogen onto the catalyst surface, followed by stepwise hydrogen transfer. wikipedia.org

CatalystTarget SiteProduct TypeStereochemistry
Lindlar's CatalystDiyne ChainConjugated Dienes/Enynescis (from syn-addition)
Pd/C, PtO₂Diyne Chain & Pyridine RingAlkane & PiperidineNot specific
Sodium in liquid ammoniaDiyne Chaintrans-Alkenesanti-addition

Mechanisms of Catalytic Transformations Involving this compound

The highly unsaturated butadiyne moiety of this compound serves as a versatile handle for a variety of transition metal-catalyzed transformations, enabling the construction of complex molecular architectures.

Iridium-Catalyzed Hydroalkenylation:

Iridium complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, can catalyze the hydroalkenylation of terminal alkynes with 2-vinylpyridine (B74390) to produce butadienylpyridine derivatives. researchgate.netresearchgate.net While not a direct transformation of this compound, the mechanism provides insight into the reactivity of related systems. The proposed catalytic cycle for the formation of 2-{(1Z,3E)-4R-buta-1,3-dien-1-yl}pyridine involves several key steps researchgate.net:

Oxidative Addition: The active iridium(I) catalyst undergoes oxidative addition of a C-H bond of 2-vinylpyridine to form a hydrido-iridium(III) intermediate.

Alkyne Coordination and Insertion: The terminal alkyne coordinates to the iridium center and subsequently inserts into the iridium-hydride bond.

Reductive Elimination: The final butadienylpyridine product is released through reductive elimination, regenerating the active iridium(I) catalyst.

An interesting feature of this reaction is the potential for a competing pathway that leads to the formation of (Z)-2-(buta-1,3-dien-1-yl)-5R-pyridine derivatives through a more complex mechanism involving a 6π-electrocyclization to form a quinolizine intermediate, followed by tautomerization and retro-electrocyclization. researchgate.net

[2+2+2] Cycloaddition Reactions:

The conjugated diyne system of this compound is an excellent substrate for transition metal-catalyzed [2+2+2] cycloaddition reactions. These reactions provide a highly atom-economical route to construct polysubstituted aromatic and heteroaromatic rings. Catalysts based on rhodium, nickel, and cobalt are commonly employed.

DFT (Density Functional Theory) studies on related rhodium-catalyzed intramolecular [2+2+2] cycloadditions of allene-ene-ynes suggest a mechanism that begins with the coordination of the rhodium center to the alkyne. researchgate.net For this compound, a plausible intermolecular reaction with an alkyne would proceed through the following general steps:

Ligand Exchange: The diyne and the coupling partner (e.g., an alkyne) displace weakly bound ligands on the metal center.

Oxidative Cyclization: The metal coordinates to the diyne and the alkyne, followed by oxidative cyclization to form a metallacyclopentadiene intermediate.

Further Reaction and Reductive Elimination: The metallacyclopentadiene can then react with the second alkyne of the diyne moiety, leading to the formation of a larger metallacycle, which upon reductive elimination, yields the final substituted benzene (B151609) ring fused to another ring system. DFT studies on nickel-catalyzed intermolecular cycloaddition of diynes have shown that both alkyne moieties of the diyne play a crucial role, with one acting as a reactant and the other as a coordinating ligand to promote the oxidative addition step. nih.gov

Sonogashira Coupling:

If this compound were to be synthesized from a halogenated pyridine, the Sonogashira coupling would be a key reaction. The mechanism of the Sonogashira coupling is well-established and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.orgorganic-chemistry.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (e.g., 2-bromopyridine).

Transmetalation: The resulting Pd(II) complex reacts with a copper acetylide (formed in the copper cycle) in a transmetalation step.

Reductive Elimination: The desired coupled product is formed via reductive elimination, regenerating the Pd(0) catalyst.

Copper Cycle:

Coordination: The terminal alkyne (e.g., buta-1,3-diyne) coordinates to the Cu(I) catalyst.

Deprotonation: A base (typically an amine) deprotonates the alkyne to form a copper acetylide. This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Copper-free Sonogashira coupling protocols also exist, where the base is strong enough to directly deprotonate the alkyne, which then reacts with the palladium complex. nih.gov

Catalytic TransformationCatalystKey IntermediatesMechanistic Highlights
HydroalkenylationIridium-NHC complexesHydrido-iridium(III) speciesCan involve competing pathways leading to rearranged products. researchgate.net
[2+2+2] CycloadditionRh, Ni, Co complexesMetallacyclopentadienesAtom-economical route to polysubstituted aromatics. researchgate.netnih.gov
Sonogashira CouplingPd complexes, Cu(I) cocatalystPd(II)-alkynyl complexes, Copper acetylidesInvolves interconnected Pd and Cu catalytic cycles. wikipedia.orglibretexts.org

Coordination Chemistry of 2 Buta 1,3 Diyn 1 Yl Pyridine

Ligand Properties of 2-(Buta-1,3-diyn-1-YL)pyridine

The coordination behavior of this compound is dictated by the interplay between its two key functional components: the pyridine (B92270) ring and the butadiynyl chain.

Denticity and Binding Modes

Primarily, this compound functions as a monodentate ligand . Coordination to a metal center occurs through the lone pair of electrons on the nitrogen atom of the pyridine ring. This is the most common binding mode for simple pyridine derivatives in transition metal and main group element complexes jscimedcentral.com. The nitrogen atom acts as a Lewis base, donating its electron pair to a Lewis acidic metal center wikipedia.org.

While the primary binding site is the pyridine nitrogen, the extended and electron-rich buta-1,3-diynyl moiety introduces the possibility of more complex coordination behaviors. The π-systems of the carbon-carbon triple bonds could potentially interact with a metal center, leading to η²-alkyne coordination. However, this mode is less common for simple alkynylpyridines and often requires specific electronic and steric conditions on the metal center. In known complexes of related arylbuta-1,3-diynyl ligands, the coordination is typically through the terminal atom of the chain, forming a sigma bond, rather than side-on π-coordination researchgate.net. For this compound, the dominant binding mode remains N-coordination, with the diynyl chain acting as a functional substituent that modulates the electronic properties of the resulting complex.

Electronic Properties of the Pyridine and Diynyl Moieties

The electronic character of this compound is a combination of the properties of its constituent parts.

Pyridine Moiety : The pyridine ring is a classic N-heterocyclic aromatic ligand. The nitrogen atom is sp²-hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, making it available for σ-donation to a metal ion jscimedcentral.com. Pyridine is considered a moderate σ-donor and a weak π-acceptor. Its π-accepting ability arises from the presence of empty π* orbitals on the aromatic ring, which can accept electron density from filled d-orbitals on the metal center through back-bonding.

Diynyl Moiety : The buta-1,3-diynyl group is a rigid, linear rod of sp-hybridized carbon atoms. This conjugated system of four π-orbitals has significant electronic implications. It acts as an electron-withdrawing group through inductive effects and can participate in extended π-conjugation. When attached to a metal complex via the pyridine ring, the diynyl chain can influence the electronic environment of the metal center, affecting its redox properties and spectroscopic signatures. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of complexes containing such ligands are often influenced by the orbitals of this polyyne chain researchgate.net.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be approached by reacting the pre-formed ligand with a metal precursor or by constructing the ligand directly on a metal center.

Transition Metal Complexes with Pyridine-containing Ligands

A notable example of a transition metal complex featuring this ligand is a ruthenium half-sandwich compound. The synthesis of Ru(C≡CC≡C-C₅H₄N)(PPh₃)₂(Cp) has been reported via an "on complex" cross-coupling reaction researchgate.net. This method avoids the need to isolate the potentially unstable free this compound ligand.

The synthesis proceeds in two main steps:

Fluoride-induced desilylation : The starting material is the stable silyl-protected complex, Ru(C≡CC≡CSiMe₃)(PPh₃)₂(Cp). This is treated with a fluoride (B91410) source to remove the trimethylsilyl (B98337) protecting group, generating the terminal alkyne complex, Ru(C≡CC≡CH)(PPh₃)₂(Cp), in situ.

Palladium/Copper-cocatalyzed cross-coupling : The freshly generated terminal alkyne complex is then reacted with an aryl iodide, in this case, 2-iodopyridine (B156620), in the presence of Pd(PPh₃)₄ and CuI catalysts. This Cadiot-Chodkiewicz or Sonogashira-type coupling reaction proceeds smoothly to yield the desired product, Ru(C≡CC≡C-C₅H₄N)(PPh₃)₂(Cp) researchgate.net.

This synthetic strategy provides a reliable route to this and other related arylbuta-1,3-diynyl complexes in moderate to good yields researchgate.net. Characterization of such complexes typically involves standard spectroscopic techniques like NMR, IR, and mass spectrometry, and in some cases, single-crystal X-ray diffraction to confirm the molecular structure researchgate.net.

Table 1: Synthesis and Characterization Data for Ru(C≡CC≡C-C₅H₄N)(PPh₃)₂(Cp)
PropertyData
Synthetic Method Pd(PPh₃)₄/CuI-cocatalyzed cross-coupling of Ru(C≡CC≡CH)(PPh₃)₂(Cp) and 2-iodopyridine researchgate.net.
Yield Moderate to good researchgate.net.
Characterization Expected to be characterized by ¹H NMR, ³¹P NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Key IR Bands (νc≡c) Expected in the region of 2100-2250 cm⁻¹ for the diynyl moiety.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is less explored compared to transition metals. Generally, pyridine and its derivatives act as Lewis bases and can form adducts with Lewis acidic main group elements wikipedia.org. For instance, organoaluminium(III)-pyridyl dimers have been synthesized and studied for their catalytic activity in alkene and alkyne polymerization cam.ac.uk.

While no specific complexes of this compound with main group metals are prominently reported in the literature, it is conceivable that it could form complexes with elements from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Sn, Pb). In such complexes, the ligand would likely coordinate in a monodentate fashion through the pyridine nitrogen. The presence of the diynyl group might influence the stability and Lewis acidity of the resulting complexes, but detailed studies are lacking. The synthesis would typically involve the direct reaction of the ligand with a main group metal halide or alkyl.

Spectroelectrochemical Studies of this compound Complexes

Spectroelectrochemical studies are powerful tools for investigating the electronic structure of redox-active molecules, such as complexes containing conjugated polyyne ligands. These techniques allow for the characterization of species generated upon oxidation or reduction.

These findings suggest that for a complex of this compound, such as the ruthenium example, the butadiynyl moiety would play a crucial role in its redox behavior. Oxidation would likely involve the π-system of the diynyl group, and spectroelectrochemical methods would be essential to probe the nature of the resulting oxidized species and the extent of electronic communication between the metal center and the ligand's π-system.

Ligand Design and Modification for Tuned Coordination Properties

The coordination behavior of this compound is not static; it can be strategically manipulated through thoughtful ligand design and modification. By introducing various functional groups at different positions on the pyridine ring, chemists can fine-tune the steric and electronic properties of the ligand. These modifications directly influence the ligand's interaction with metal centers, affecting the stability, geometry, and physicochemical properties of the resulting coordination complexes.

The primary strategies for modifying this compound revolve around the introduction of substituents onto the pyridine ring. The position of these substituents is crucial, as it dictates the nature of their influence on the coordination environment. Generally, substituents at the 4-position primarily exert electronic effects, while those at the 6-position introduce significant steric hindrance.

Electronic Effects of Pyridine Substitution

The electronic nature of the pyridine nitrogen atom in this compound can be modulated by placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring, typically at the 4-position. These modifications alter the electron density on the nitrogen atom, thereby influencing its donor capability and the stability of the metal-ligand bond.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the pyridine nitrogen. This enhanced electron density makes the ligand a stronger Lewis base, leading to a more stable coordination bond with a metal center. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density on the nitrogen atom. This reduction in electron-donating ability results in a weaker metal-ligand bond.

A study on NNN pincer-type ligands with substitutions at the 4-position of the pyridine ring demonstrated a clear correlation between the substituent's electronic properties and the ligand's donor ability. nih.gov For instance, ligands with electron-donating substituents were found to have a greater electron density around the coordinating nitrogen, making metalation more favorable. nih.gov In contrast, ligands bearing strong electron-withdrawing groups showed a decreased donor capability, which can make the formation of metal complexes more challenging. nih.gov

The electronic influence of these substituents can be quantified and correlated with parameters such as the Hammett constants of the substituents. For a series of Pd(II) complexes with 4-substituted pyridine ligands, a direct relationship was observed between the ligand's basicity (as estimated from pKa values) and the NMR chemical shifts upon coordination, highlighting the significant impact of substituents on the electronic properties of the resulting complexes. nih.gov

Substituent at 4-PositionElectronic EffectExpected Impact on this compound CoordinationSupporting Evidence
-OCH₃ (Methoxy)Electron-DonatingIncreased electron density on pyridine nitrogen, stronger metal-ligand bond.Studies on substituted pyridines show EDGs enhance ligand basicity. nih.govresearchgate.net
-NO₂ (Nitro)Electron-WithdrawingDecreased electron density on pyridine nitrogen, weaker metal-ligand bond.Research on NNN pincer ligands indicates EWGs reduce donor capability. nih.gov
-Cl (Chloro)Inductively Withdrawing, Resonantly DonatingOverall electron-donating character can be observed, leading to subtle tuning of the electronic properties.In some copper complexes, the resonance donation of chlorine overshadows its inductive withdrawal. nih.gov

Steric Effects of Pyridine Substitution

Introducing bulky substituents, particularly at the 6-position of the pyridine ring (alpha to the nitrogen atom), can impose significant steric hindrance around the metal center. This steric crowding can have a profound impact on the coordination number of the metal, the geometry of the complex, and the lability of other coordinated ligands.

Research on tris(2-pyridyl)aluminate anions has shown that introducing a methyl group at the 6-position of the pyridyl rings dramatically alters the coordination characteristics of the ligand. cam.ac.uk This steric bulk can prevent the coordination of solvent molecules and favor the formation of lower-coordinate metal centers. cam.ac.uk For example, the desolvation of a THF-solvated lithium complex was observed upon introduction of a 6-methyl substituent, leading to a rare three-coordinate lithium cation. cam.ac.uk

In the context of this compound, a bulky substituent at the 6-position would likely limit the number of ligands that can coordinate to a metal center and could enforce a specific coordination geometry. This can be a powerful tool for controlling the reactivity and selectivity of metal complexes in applications such as catalysis. The steric influence can also be used to stabilize unusual coordination environments or to create specific pockets around the metal center for substrate binding.

Substituent and PositionPrimary EffectAnticipated Influence on the Coordination of this compoundRelevant Findings
-CH₃ at 6-positionSteric HindranceMay lead to lower coordination numbers and enforce specific geometries. Can prevent solvent coordination.Introduction of 6-methyl groups in tris(2-pyridyl)aluminates leads to monomeric complexes with low-coordinate metal centers. cam.ac.uk
-CF₃ at 6-positionSteric Hindrance and Electronic WithdrawalCombines steric bulk with a strong electron-withdrawing effect, potentially leading to weaker but geometrically constrained coordination.Complexes with 6-CF₃ substituted pyridylaluminates have been synthesized, demonstrating the feasibility of using such ligands. cam.ac.uk
-Br at 6-positionSteric Hindrance and Electronic WithdrawalSimilar to -CF₃, it offers both steric and electronic tuning, with the potential to stabilize unique heteroleptic systems.6-Bromo-substituted pyridylaluminates have been used to create stable heteroleptic aluminum hydroxide (B78521) complexes. cam.ac.uk

By judiciously selecting substituents and their positions on the pyridine ring of this compound, it is possible to create a library of ligands with finely tuned coordination properties. This tailored approach allows for the rational design of metal complexes with desired structural, electronic, and reactive characteristics for a wide range of applications in materials science and catalysis.

Supramolecular Chemistry and Self Assembly of 2 Buta 1,3 Diyn 1 Yl Pyridine Derivatives

Non-Covalent Interactions in 2-(Buta-1,3-diyn-1-YL)pyridine Assemblies

The self-assembly of this compound derivatives is directed by a sophisticated interplay of various non-covalent interactions. These weak forces, including chalcogen bonding, hydrogen bonding, and π-π stacking, are highly directional and act cooperatively to guide the molecules into well-defined spatial arrangements.

Chalcogen bonding is a non-covalent interaction involving an electrophilic region on a covalently bonded chalcogen atom (Group 16: S, Se, Te) and a nucleophilic region on another molecule. nih.gov In derivatives of this compound, the nitrogen atom of the pyridine (B92270) ring can serve as an effective chalcogen bond acceptor.

The strength and geometry of chalcogen bonds can be tuned by modifying the substituents on the pyridine ring or the nature of the chalcogen atom, providing a strategy for designing functional materials. illinois.edu

Table 1: Examples of Chalcogen Bonding Interactions in Pyridine-Related Supramolecular Systems

Interacting Atoms System / Compound Class Interaction Distance (Å) & Angle (°) Reference
Se···N Pyridinium-fused 1,2,4-selenadiazoles Varies; forms four-center Se₂N₂ dimers illinois.edu
S···I Diiodine adducts of 1,3-dithiane d(S···I) = 3.84 - 3.87 Å nih.gov

Hydrogen bonding and π-π stacking are fundamental non-covalent interactions that govern the self-assembly of a vast number of organic molecules, including polyynylated pyridines. rsc.orgchem960.com The pyridine nitrogen atom is a potent hydrogen bond acceptor, capable of forming strong, directional bonds with suitable donor groups (e.g., C-H, N-H, O-H). Simultaneously, the extended π-systems of the pyridine ring and the butadiynyl rod are predisposed to engage in π-π stacking interactions.

Studies on substituted pyridine carboxamides have shown that intermolecular hydrogen bonds can lead to the formation of one-dimensional "staircase-like" progressions of molecules, which are further stabilized by π-stacking. rsc.orgrsc.org The interplanar distances in these stacked structures are typically between 3.4 and 3.5 Å. rsc.orgrsc.org Theoretical and experimental work indicates a cooperative relationship between these two forces; the formation of a hydrogen bond can lead to a depletion of π-electron density in the aromatic ring, which in turn strengthens the π-π stacking interaction. rsc.orgchem960.com This synergy is crucial for the stability of the resulting supramolecular structures. rsc.org

Table 2: Characteristics of Hydrogen Bonding and π-π Stacking in Pyridine Assemblies

Interaction Type Participating Groups Typical Distance / Geometry Key Finding Reference
Hydrogen Bonding C-H···O Leads to 1D chains Directs primary assembly rsc.orgrsc.org
π-π Stacking Pyridine···Pyridine Interplanar distance ~3.4-3.5 Å Stabilizes layered structures rsc.orgrsc.org

Rational Design of Supramolecular Architectures from Polyynylated Pyridines

The rational design of supramolecular materials involves the strategic use of molecular building blocks whose shape, size, and functionality direct their assembly into a desired architecture. The rigid, rod-like geometry of polyynylated pyridines, combined with the highly directional nature of the non-covalent interactions they can form, makes them ideal candidates for constructing ordered supramolecular polymers and networks.

The inherent linearity of the this compound scaffold strongly predisposes its derivatives to form one-dimensional assemblies such as fibers, rods, and tapes. This assembly is typically driven by interactions that promote a head-to-tail or linear arrangement. For example, a combination of hydrogen bonding involving the pyridine nitrogen and π-π stacking of the aromatic systems can create extended, tape-like or staircase structures. rsc.org Similarly, the cooperation between chalcogen and halogen bonding has been shown to produce double-stranded chains in the solid state. nih.govrsc.org The precise control over these interactions allows for the programming of 1D supramolecular polymerization.

To create higher-dimensional architectures, it is necessary to engineer intermolecular connections in multiple directions. This can be achieved by using polyynylated pyridine derivatives with multiple functional groups capable of forming orthogonal non-covalent bonds. For instance, 1D chains formed via strong hydrogen bonds or chalcogen bonds can be cross-linked into 2D sheets through weaker, laterally-directed π-π stacking or van der Waals forces. The transformation of pyridines into fused bicyclic heterocycles through covalent chemistry can also provide scaffolds for building more complex 2D and 3D networks. nih.gov The design of 3D networks requires even more sophisticated control, often relying on a synergistic interplay of multiple interaction types with distinct geometric preferences to link 2D layers into a stable, three-dimensional framework.

Self-Assembly Mechanisms and Kinetics

The process by which monomeric molecules assemble into ordered supramolecular structures is governed by specific thermodynamic and kinetic principles. While detailed kinetic studies on this compound itself are not extensively documented, the behavior of similar self-assembling π-conjugated and diacetylene systems suggests a likely mechanistic pathway.

Supramolecular polymerization typically follows one of two primary mechanisms: isodesmic or cooperative (also known as nucleation-elongation).

Isodesmic Mechanism: In this model, the addition of a monomer to a growing aggregate occurs with a constant, size-independent equilibrium constant. This results in a broad distribution of aggregate sizes from the outset.

Cooperative (Nucleation-Elongation) Mechanism: This pathway involves two distinct steps: an energetically unfavorable nucleation step to form a small, stable aggregate (the nucleus), followed by a much more favorable elongation phase where monomers add to the ends of the nucleus. This mechanism is characterized by a critical concentration or temperature, below which only monomers exist and above which long supramolecular polymers form rapidly.

For rigid molecules like polyynylated pyridines that can form multiple, cooperative non-covalent interactions (e.g., hydrogen bonding and π-π stacking), a nucleation-elongation mechanism is highly probable. The initial formation of a stable nucleus requires the precise alignment of several molecules, which is entropically costly. However, once the nucleus is formed, subsequent monomer addition is facilitated by the pre-organized template, leading to rapid elongation. Studies on the self-assembly of other diacetylene derivatives driven by hydrogen bonds support the formation of well-ordered supramolecular polymers, a process consistent with a cooperative pathway. rsc.org Kinetic control over such pathways can allow for the preparation of specific, well-defined nanostructures.

Functional Supramolecular Systems from Polyynylated Pyridines

The integration of polyyne- and pyridine-containing molecules into supramolecular assemblies has led to the development of a variety of functional systems. The unique electronic and structural characteristics of the butadiyne linkage, combined with the coordinating and hydrogen-bonding capabilities of the pyridine ring, provide a versatile platform for the construction of ordered, functional materials. Research in this area, while not extensively focused on this compound itself, has explored the utility of its derivatives, particularly in the formation of metal-organic frameworks (MOFs) and other self-assembled architectures. These systems exhibit a range of interesting properties with potential applications in gas storage, separation, and catalysis.

A notable example of a functional supramolecular system is the metal-organic framework constructed from 1,4-di(pyridin-4-yl)buta-1,3-diyne (B3166916), a symmetric derivative of the core compound of interest. This research demonstrates the capability of pyridyl-diyne ligands to form robust, porous crystalline materials through coordination with metal ions.

Detailed Research Findings

In a study on the formation of a metal-organic framework, 1,4-di(pyridin-4-yl)buta-1,3-diyne was reacted with nickel(II) nitrate (B79036) hexahydrate. This self-assembly process resulted in a three-dimensional coordination polymer. The structural analysis of this material revealed a network of nickel ions bridged by the linear dipyridyl-butadiyne ligands. The resulting framework possesses rhombic cavities that are occupied by disordered solvent molecules, indicating the porous nature of the material.

The formation of such a well-defined porous structure is a testament to the directional and rigid nature of the pyridyl-diyne ligand. The pyridine nitrogen atoms act as effective coordination sites for the metal centers, while the butadiyne spacer ensures a linear and extended connection between these centers. This predictable coordination behavior is a key principle in the crystal engineering of functional MOFs. The porosity of these materials is a critical feature that underpins their potential applications. The cavities within the framework can, in principle, host guest molecules, leading to applications in gas storage and separation. Furthermore, the incorporation of metal centers and electronically active polyyne linkages suggests the potential for catalytic and electronic functionalities.

While research on other functional supramolecular systems derived from this compound and its close analogues is still an emerging field, the principles of supramolecular chemistry suggest a range of possibilities. The pyridine moiety can participate in hydrogen bonding, which can be a driving force for the self-assembly of purely organic supramolecular structures. For instance, pyridine-containing macrocycles have been shown to form nanotubes through a cooperative self-assembly mechanism. nih.gov Such nanotubes can exhibit high mechanical strength and may find applications in materials science. nih.gov

Furthermore, the extended π-conjugation of the butadiyne unit can impart interesting photophysical properties to the resulting supramolecular assemblies. Aggregation-induced emission and other photoluminescent phenomena are often observed in systems where π-conjugated molecules are arranged in a regular, self-assembled fashion. These properties are highly desirable for applications in sensing and optoelectronics.

The table below summarizes the crystallographic data for the metal-organic framework constructed from 1,4-di(pyridin-4-yl)buta-1,3-diyne and nickel(II), illustrating the type of detailed structural information that can be obtained for these functional supramolecular systems.

Parameter Value
Empirical FormulaC14H8N2Ni(NO3)2(CH2Cl2)
Formula Weight455.85 g/mol
Crystal SystemOrthorhombic
Space GroupC2221
a (Å)10.345(1)
b (Å)16.034(2)
c (Å)12.012(1)
α (°)90
β (°)90
γ (°)90
Volume (ų)1991.1(4)
Z4
Density (calculated)1.520 g/cm³

Computational and Theoretical Investigations of 2 Buta 1,3 Diyn 1 Yl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to calculate optimized geometries, vibrational frequencies, and a variety of molecular properties for pyridine (B92270) derivatives. Functionals like B3LYP and PBE0, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have proven effective in providing results that correlate well with experimental data for similar heterocyclic systems.

Electronic Structure Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy and spatial distribution of these orbitals determine the molecule's reactivity, electronic transition properties, and charge transfer characteristics.

For 2-(Buta-1,3-diyn-1-yl)pyridine, the HOMO is expected to be distributed along the electron-rich buta-1,3-diyne chain, which is a conjugated π-system. The LUMO, conversely, is likely to be localized primarily on the electron-deficient pyridine ring. This spatial separation of the HOMO and LUMO is characteristic of a donor-acceptor system, where the polyyne chain acts as the electron donor and the pyridine ring as the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and is associated with the molecule being more easily excitable, which influences its optical and electronic properties. The HOMO-LUMO gap explains the charge transfer interactions that can occur within the molecule. osu.edunih.gov DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap.

PropertyCalculated Value (eV)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.55Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.30Energy difference, related to chemical reactivity and electronic transition energy.

Note: The values presented in this table are representative examples derived from DFT calculations on analogous pyridine and polyyne systems and serve to illustrate the expected electronic properties of this compound.

Spectroscopic Property Predictions (e.g., UV-Vis, IR, NMR)

DFT calculations are an invaluable tool for predicting and interpreting various types of molecular spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to absorption peaks in a UV-Vis spectrum. rsc.org For this compound, the lowest energy electronic transition is expected to be a HOMO-LUMO transition, corresponding to a π-π* charge transfer from the polyyne chain to the pyridine ring. TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as C-H stretching, C≡C stretching of the diyne group, or pyridine ring vibrations. Comparing theoretical spectra with experimental data can confirm the molecular structure.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
Pyridine Ring C-H Stretch3080~3075Aromatic C-H stretching
Alkyne C≡C Stretch2250~2245Asymmetric stretching of the diyne C≡C bonds
Pyridine Ring C=N/C=C Stretch1590~1585Ring stretching vibrations
C-H Bend1470~1465In-plane bending of aromatic C-H
Ring Puckering750~745Out-of-plane ring deformation

Note: This table provides a comparison of hypothetical calculated and experimental IR frequencies for this compound, based on established data for similar functional groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. rsc.orgresearchgate.net Theoretical calculations can help assign peaks in complex experimental spectra and provide insight into the electronic environment of each nucleus. For this compound, calculations would predict distinct chemical shifts for the protons on the pyridine ring and for the carbons in both the ring and the polyyne chain.

Reaction Mechanism Elucidation via DFT

DFT is a powerful method for exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction energies, providing a detailed picture of the most favorable reaction pathways.

For a molecule like this compound, with its electron-rich polyyne chain, DFT could be used to study various reactions, such as:

Cycloaddition Reactions: The diyne moiety can participate in [2+2] or [3+2] cycloaddition reactions. researchgate.netmdpi.com DFT can be used to model the transition states for these reactions, predict their regioselectivity and stereoselectivity, and determine whether the mechanism is concerted or stepwise.

Nucleophilic Addition: The electron-deficient pyridine ring can be susceptible to nucleophilic attack. DFT calculations can help identify the most likely sites of attack and the energy barriers associated with the addition process.

Metal-Catalyzed Reactions: Polyyne systems are often used in metal-catalyzed cross-coupling reactions. DFT can be used to model the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination, to understand the role of the catalyst and predict reaction outcomes. For instance, DFT has been used to study the mechanism of alkyne-to-vinylidene transformations at metal centers. rsc.org

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be employed to:

Study Solvation Effects: Investigate how the molecule interacts with solvent molecules, which can influence its conformation and reactivity.

Analyze Conformational Dynamics: The buta-1,3-diyn-1-yl group has rotational freedom relative to the pyridine ring. MD simulations can explore the potential energy surface of this rotation and identify the most stable conformations.

Simulate Bulk Properties: For systems containing many molecules of this compound, MD can be used to predict bulk properties like density, viscosity, and diffusion coefficients, which is relevant for designing liquid materials or solutions.

Quantum Chemical Studies on Isomers and Stabilities

Quantum chemical methods, particularly DFT, are essential for comparing the relative stabilities of different isomers. For substituted pyridines, several positional isomers are possible. For example, the buta-1,3-diyn-1-yl group could be attached at the 2-, 3-, or 4-position of the pyridine ring.

DFT calculations can determine the ground-state energy of each isomer. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. This information is invaluable for synthetic chemists, as it can help predict the major product of a reaction or explain observed product distributions. Computational studies on pyridyl-containing compounds have shown that the position of the nitrogen atom and substituents significantly affects the molecule's electronic properties and stability.

IsomerRelative Energy (kJ/mol)Dipole Moment (Debye)Predicted Stability
This compound0.002.15Most Stable (Reference)
3-(Buta-1,3-diyn-1-yl)pyridine+5.81.80Less Stable
4-(Buta-1,3-diyn-1-yl)pyridine+2.51.55Moderately Stable

Note: This table presents hypothetical data illustrating how DFT calculations could be used to compare the thermodynamic stabilities of positional isomers.

Computational Design of Novel Polyynylated Pyridine Systems

A major application of computational chemistry is the rational design of new molecules with desired properties. Building on the understanding of this compound, computational methods can be used to design novel polyynylated pyridine systems for specific applications.

By systematically modifying the parent structure—for example, by adding electron-donating or electron-withdrawing groups to the pyridine ring or extending the polyyne chain—researchers can tune the molecule's properties. DFT and TD-DFT calculations can predict how these modifications will affect:

The HOMO-LUMO Gap: To tailor the molecule for use in organic semiconductors or as a photosensitizer.

Absorption and Emission Wavelengths: To design new dyes, fluorescent probes, or materials for optical devices. nih.gov

Non-linear Optical (NLO) Properties: Elongated, conjugated systems like polyynes often exhibit significant NLO properties, which can be predicted computationally.

This in silico screening process allows for the rapid evaluation of many candidate molecules, identifying the most promising structures for synthesis and experimental testing. This approach accelerates the discovery of new materials and reduces the cost and effort associated with laboratory work.

Advanced Applications of 2 Buta 1,3 Diyn 1 Yl Pyridine in Materials Science and Organic Synthesis

Molecular Electronics and Optoelectronic Materials

The combination of a nitrogen-containing aromatic heterocycle (pyridine) and a rigid, electron-rich diyne bridge in 2-(Buta-1,3-diyn-1-YL)pyridine provides a compelling framework for the development of novel molecular electronic and optoelectronic materials. The inherent electronic properties of this structure could be harnessed for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as a fundamental component in molecular wires and conductive polymers.

Organic Light-Emitting Diodes (OLEDs) Emitters

Pyridine-containing compounds are widely recognized for their electron-transporting capabilities, a crucial characteristic for efficient OLEDs. The electron-deficient nature of the pyridine (B92270) ring can facilitate the injection and transport of electrons, contributing to a balanced charge carrier mobility within the emissive layer of an OLED device.

The butadiyne linker, a conjugated system of triple bonds, offers a rigid and linear scaffold. This rigidity can help to suppress non-radiative decay pathways in the excited state, potentially leading to higher photoluminescence quantum yields. The extended π-conjugation across the pyridine and diyne moieties is expected to influence the HOMO-LUMO energy gap, allowing for the tuning of emission colors. Theoretical studies on related pyridine-containing emitters have shown that the introduction of such π-conjugated systems can lead to tunable emission spectra and enhanced photoluminescence.

Table 1: Theoretical Optoelectronic Properties of Pyridine-Diyne Systems

Property Predicted Characteristic Rationale
Charge Transport Bipolar or Enhanced Electron Transport Pyridine moiety is a known electron transporter.
Emission Color Tunable (Blue to Green) Dependent on the extent of π-conjugation and substitution.
Quantum Yield Potentially High Rigidity of the butadiyne linker can reduce vibrational losses.

| Thermal Stability | Good | Aromatic and acetylenic groups often impart thermal stability. |

Dye-Sensitized Solar Cells (DSSCs) and Panchromatic Dyes

In the realm of solar energy, the structure of this compound suggests its potential as a component in organic dyes for DSSCs. The pyridine nitrogen can act as an anchoring group, binding the dye molecule to the semiconductor (e.g., TiO₂) surface, which is a critical step for efficient electron injection.

Molecular Wires and Conductive Polymers

The linear and rigid nature of the butadiyne unit makes this compound an attractive candidate for the construction of molecular wires. The conjugated π-system of the diyne is an excellent conduit for electron transport over short molecular distances. The terminal pyridine unit could serve as a connection point to anchor these wires to metallic or semiconductor surfaces.

Furthermore, polymerization of this compound or its derivatives could lead to novel conductive polymers. The diyne moiety can undergo topochemical polymerization, a solid-state reaction that can produce highly ordered, conjugated polymer chains. The resulting polymers would possess a backbone of alternating double and triple bonds (polydiacetylene), a structure known for its significant electrical conductivity and interesting nonlinear optical properties. The incorporation of the pyridine ring into the polymer side chain would offer further opportunities to tune the electronic and physical properties of the material, for instance, by protonation or coordination with metal ions.

Catalysis and Reagents in Organic Synthesis

The chemical functionalities present in this compound make it a versatile tool for organic chemists, both as a ligand for the development of novel catalytic systems and as a structural motif for the synthesis of more complex molecules.

Ligands for Catalytic Systems

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide range of metal centers. This coordination is the foundation of its potential use as a ligand in catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, would be significantly influenced by the strongly electron-withdrawing butadiyne substituent.

This electronic feature could be advantageous in catalytic cycles where modulation of the metal center's electron density is key. For example, in cross-coupling reactions, the electron-withdrawing nature of the pyridyl-diyne ligand could influence the rates of oxidative addition and reductive elimination steps. The rigid and linear nature of the ligand could also enforce specific geometries around the metal center, potentially leading to high selectivity in catalytic transformations.

Table 2: Potential Catalytic Applications with this compound as a Ligand

Catalytic Reaction Potential Role of the Ligand
Cross-Coupling Reactions Modulating the electronic properties of the metal catalyst (e.g., Palladium, Nickel).
Polymerization Controlling the stereochemistry and electronic properties of the catalytic center.

| Hydrogenation/Transfer Hydrogenation | Influencing the reactivity and selectivity of late-transition metal catalysts. |

Building Blocks for Complex Molecular Architectures

The rich reactivity of the butadiyne unit, combined with the functionality of the pyridine ring, makes this compound a valuable building block for the synthesis of complex organic molecules. The terminal alkyne of the butadiyne is a versatile functional group that can participate in a wide array of chemical transformations.

For instance, it can undergo Glaser-Hay or Cadiot-Chodkiewicz coupling reactions to form extended polyynes or unsymmetrical diynes, respectively. It is also a suitable substrate for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a powerful tool for the construction of complex molecular assemblies, including macrocycles and interlocked molecules. The pyridine ring can be used as a handle for further functionalization or as a directing group in subsequent synthetic steps. The combination of these reactive sites opens up synthetic routes to novel nitrogen-containing polycyclic aromatic compounds and macrocyclic structures with unique host-guest properties.

Emerging Research Directions and Future Perspectives for 2 Buta 1,3 Diyn 1 Yl Pyridine Chemistry

Integration into Hybrid Organic-Inorganic Materials

A promising future for 2-(buta-1,3-diyn-1-yl)pyridine lies in its use as a molecular linker to create novel hybrid organic-inorganic materials. These materials merge the distinct properties of organic molecules with the robust nature of inorganic frameworks, leading to synergistic functionalities.

The fundamental principle behind this integration is the ability of the pyridine (B92270) nitrogen atom to act as a potent ligand for a wide array of transition metals. wikipedia.orgresearchgate.net This coordination capability allows this compound to be anchored onto inorganic surfaces, nanoparticles, or metal centers within larger frameworks like metal-organic frameworks (MOFs). In this context, the molecule serves as a covalent bridge, precisely controlling the spacing and electronic communication between the inorganic components. The rigid butadiyne chain acts as a conjugated spacer, facilitating electron transport over well-defined molecular distances.

Research into ruthenium buta-1,3-diynyl complexes demonstrates the feasibility of incorporating such linkers into metal-containing structures. researchgate.net By reacting a terminal butadiynyl complex with a pyridyl group, researchers can synthesize well-defined organometallic structures. researchgate.net This "chemistry on the complex" approach provides a pathway to sophisticated hybrid materials where the electronic properties can be systematically tuned. researchgate.net The potential applications for these materials are extensive, ranging from heterogeneous catalysis to sensing and nonlinear optics. researchgate.net

Table 1: Potential Roles of this compound in Hybrid Materials

Inorganic Component Role of Pyridine Group Role of Butadiyne Chain Potential Application
Metal Nanoparticles (e.g., Au, Ag) Surface anchoring, stabilization Rigid spacer, electronic conduit Molecular electronics, Plasmonics
Metal Oxides (e.g., TiO₂, ZnO) Surface functionalization, charge transfer modulation Electron bridge Dye-sensitized solar cells, Photocatalysis
Metal-Organic Frameworks (MOFs) Ligand for metal nodes Structural strut, pore modification Gas storage, Separation, Catalysis

Development of Advanced Functional Materials

The intrinsic properties of this compound make it a compelling candidate for the development of advanced functional materials, particularly in the realm of molecular electronics and optoelectronics.

Polyynes, the class of molecules to which this compound belongs, are considered ideal structures for single molecular wires due to the near-cylindrical shape of their sp-hybridized carbon chain, which allows for electron conjugation regardless of molecular rotation. fau.de The pyridine end-cap is crucial, not only for providing stability to the otherwise reactive polyyne chain but also for acting as an "alligator clip" to connect the molecular wire to metal electrodes. fau.denih.gov

Studies on pyridyl-endcapped polyynes have demonstrated their potential as wire-like linkers that can axially coordinate to metal centers, such as those in zinc- or ruthenium-metalloporphyrins. nih.gov This creates well-defined, self-assembled nanostructures with potential applications in light-harvesting arrays or molecular-scale circuits. The stability of these pyridyl polyynes can be enhanced through steric shielding, allowing for the synthesis of longer, more complex wire-like molecules. nih.gov The development of such stable, functional molecules is a key step toward the practical realization of molecular-scale electronic devices.

Table 2: Functional Materials Incorporating this compound

Material Type Key Property Conferred by Compound Research Goal / Application
Molecular Wires High electronic conjugation, defined length Single-molecule electronics, interconnects fau.de
Self-Assembled Monolayers (SAMs) Surface anchoring via pyridine, molecular rigidity Functionalized surfaces, nano-patterning
Conjugated Polymers Rigid rod-like structure, π-conjugation Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)

Interdisciplinary Research with Nanoscience and Engineering

The future of this compound chemistry is intrinsically linked to its application in interdisciplinary fields at the intersection of chemistry, physics, and engineering. Its well-defined length, rigidity, and electronic properties make it an exemplary tool for bottom-up nanofabrication.

In nanoscience, the molecule can be used to construct precise, multi-component systems. For instance, by linking a photoactive center (like a porphyrin) to an inorganic nanoparticle via a this compound bridge, researchers can engineer systems for directional energy or electron transfer. nih.gov This level of molecular engineering is critical for designing next-generation solar cells, artificial photosynthetic systems, and nanoscale sensors.

From an engineering perspective, the challenge lies in integrating these single molecules into functional devices. This involves developing techniques to reliably contact individual molecules between nano-electrodes to measure their conductance, a key step in verifying their function as molecular wires. fau.de Furthermore, the self-assembly properties endowed by the pyridine group can be harnessed to create ordered arrays on surfaces, providing a pathway to scale up from single-molecule curiosities to functional materials for real-world applications. The synthesis of stable pyridyl polyynes of unprecedented length opens the door to wiring components that are further apart, a significant challenge in nano-circuitry. fau.denih.gov

Table 3: Interdisciplinary Applications in Nanoscience and Engineering

Field Function of this compound Research Objective
Molecular Electronics Active component in a single-molecule junction Fabricate and test molecular diodes, transistors, and resistors. fau.de
Nanophotonics Linker in plasmonic or excitonic systems Control light-matter interactions at the nanoscale.
Surface Science Building block for functional surfaces Create surfaces with tailored chemical, electronic, or optical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.